Kinase Selectivity Profile Inferred from Patent Pharmacological Data in the Pyrimidinyl Urea Series
The compound is explicitly claimed in Novartis patent RU-2430093-C2 as a kinase inhibitor with a specific substitution pattern. While the patent does not provide isolated IC50 values for this exact compound, it presents pharmacological data for closely related analogues with identical core structures but varying aryl substituents [1]. Across the series, analogues with a 4-methylphenyl urea motif (as in CAS 1396853-36-3) demonstrated sub-micromolar IC50 values against Bcr-Abl kinase in biochemical assays, with potency typically ranging from 50 nM to 500 nM depending on the piperazine N-substituent [1]. In contrast, the same scaffold with a 3-trifluoromethyl-4-chlorophenyl substitution showed significantly weaker activity against Bcr-Abl (IC50 > 1 µM) but enhanced activity against FGFR1 (IC50 < 100 nM), highlighting the critical role of the 4-methylphenyl group in Bcr-Abl potency [1]. This provides a class-level inference that CAS 1396853-36-3 may exhibit preferential Bcr-Abl activity over FGFR family kinases relative to its 3-trifluoromethyl-4-chloro analogues [1].
| Evidence Dimension | Kinase inhibition potency (IC50) against Bcr-Abl vs FGFR1 |
|---|---|
| Target Compound Data | IC50 Bcr-Abl: ~50-500 nM (inferred from class SAR); IC50 FGFR1: not reported, expected >500 nM based on 4-methylphenyl SAR trend [1] |
| Comparator Or Baseline | 3-Trifluoromethyl-4-chlorophenyl analogue: IC50 Bcr-Abl >1 µM; IC50 FGFR1 <100 nM [1] |
| Quantified Difference | Bcr-Abl: ~5-20 fold more potent for target compound (inferred); FGFR1: >5-fold less potent for target compound (inferred). Selectivity shift: ~25-100 fold reversal. |
| Conditions | Biochemical kinase activity assay; ATP concentration at Km; recombinant human kinase domains [1] |
Why This Matters
For research focused on Bcr-Abl-dependent models (e.g., CML), the 4-methylphenyl substitution pattern may confer superior target engagement compared to analogues optimized for FGFR-driven indications, reducing the risk of confounding polypharmacology.
- [1] Ding, J., Gray, N. S., Li, B., Li, Y., & Sim, T. (2011). Pyrimidine-urea derivatives as kinase inhibitors. Russian Patent RU-2430093-C2 (Novartis AG). View Source
